3-(Aminomethyl)cyclohexylamine

Description

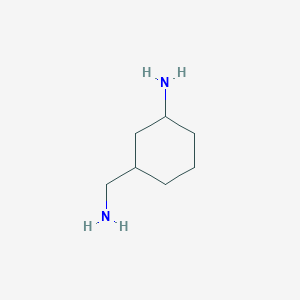

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c8-5-6-2-1-3-7(9)4-6/h6-7H,1-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFAIWKFALHMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622117 | |

| Record name | 3-(Aminomethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97087-59-7 | |

| Record name | 3-(Aminomethyl)cyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97087-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminomethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanemethanamine, 3-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chiral High Performance Liquid Chromatography Hplc :for Analytical and Semi Preparative Scale Separations, High Performance Liquid Chromatography Hplc Using a Chiral Stationary Phase Csp is a Powerful Technique.acs.orgnih.govthis Chromatographic Method Allows for the Direct Separation of the Enantiomers from the Stereoisomeric Mixture.acs.orgnih.govresearchgate.netby Passing the Mixture Through a Column Packed with a Chiral Material, the Enantiomers Interact Differently with the Csp, Leading to Different Retention Times and Enabling Their Isolation As Pure Enantiomers.acs.orgnih.govthis Technique is Crucial for Obtaining Samples of High Optical Purity and for the Assignment of Absolute Configurations to the Isolated Enantiomers.nih.govresearchgate.net

Intramolecular Interactions and Conformational Preferences (e.g., Chair Conformation)

The three-dimensional structure of 3-(Aminomethyl)cyclohexylamine is governed by the conformational preferences of its cyclohexane (B81311) ring. Like most substituted cyclohexanes, IPDA adopts a chair conformation to minimize angular and torsional strain. The stability of a particular chair conformation is dictated by the steric interactions of its substituents.

Research, including X-ray crystallography studies, has confirmed the pronounced preference for a chair conformation in which the bulky substituents occupy equatorial positions to minimize destabilizing 1,3-diaxial interactions. acs.orgnih.govresearchgate.netatamanchemicals.com For the predominant cis-isomer, this principle is clearly illustrated. The crystal structure of a nickel complex containing a ligand derived from cis-IPDA shows unequivocally that the molecule adopts a chair conformation where both the amino and the aminomethyl groups reside in equatorial positions. acs.orgnih.govresearchgate.netatamanchemicals.com This arrangement represents the most energetically favorable conformation for the cis diastereomer, maximizing the distance between the large substituent groups and minimizing steric hindrance.

In contrast, the trans-isomer cannot achieve a conformation where both functional groups are equatorial. One substituent must occupy a more sterically hindered axial position, contributing to the lower relative abundance of the trans-isomer in the industrial product mixture. The interplay of these intramolecular steric interactions is therefore a key determinant of the relative stability and stereochemical behavior of IPDA isomers.

Stereochemical Aspects and Conformational Analysis of 3 Aminomethyl Cyclohexylamine Structures

Isomeric Forms and Diastereomeric Considerations (e.g., cis/trans Isomers of Isophorone (B1672270) Diamine)

3-(Aminomethyl)cyclohexylamine is produced industrially as a mixture of four distinct stereoisomers. acs.orgnih.govresearchgate.net These arise from two chiral centers within the molecule, leading to the existence of diastereomers and enantiomers. The primary diastereomeric forms are the cis and trans isomers, which differ in the spatial orientation of the amino and aminomethyl groups relative to the cyclohexane (B81311) ring.

Commercially available IPDA is typically a mixture of these stereoisomers, with the cis isomer being the major component, often found in a ratio of approximately 3:1 to the trans isomer. acs.orgnih.govresearchgate.net The structural distinction between these diastereomers is fundamental to their differing properties. In the more stable chair conformation of the cyclohexane ring:

The cis isomer accommodates both the C1-amino group and the C3-aminomethyl group in equatorial positions. acs.org

The trans isomer is characterized by having one of these substituents in an equatorial position and the other in an axial position.

This variation in substituent orientation leads to different steric environments and reactivity profiles, which can impact the properties of polymers and other materials derived from them.

| Isomer | Substituent Orientation (Chair Conformation) | Predominance in Commercial Mixture |

| cis-Isomer | C1-Amino: EquatorialC3-Aminomethyl: Equatorial | ~75% |

| trans-Isomer | C1-Amino: EquatorialC3-Aminomethyl: Axial (or vice versa) | ~25% |

Enantioselective Separation and Optical Resolution Techniques (e.g., Salt Formation with Chiral Acids, Chiral HPLC)

Given that both the cis and trans isomers are chiral, they each exist as a pair of enantiomers. The separation of these enantiomers to yield optically pure forms is a significant area of research. Two primary methods have been proven effective for the enantioselective separation and optical resolution of this compound.

Applications of 3 Aminomethyl Cyclohexylamine As a Versatile Synthetic Building Block

Ligand Design and Coordination Chemistry

The distinct stereochemistry and coordination capabilities of 3-(aminomethyl)cyclohexylamine have made it a valuable component in the design of novel ligands for metal complexes. These complexes, in turn, exhibit interesting properties and applications, particularly in asymmetric catalysis.

Synthesis of Chiral Ligands (e.g., Salen Ligands)

Chiral Salen ligands, a class of Schiff base ligands, are renowned for their ability to form stable complexes with a variety of metal ions and to act as effective catalysts in a wide range of asymmetric transformations. researchgate.net The synthesis of these ligands often involves the condensation of a diamine with two equivalents of a salicylaldehyde (B1680747) derivative. The use of chiral diamines is crucial for inducing enantioselectivity in the catalyzed reactions.

This compound, with its inherent chirality, serves as an excellent precursor for the synthesis of chiral Salen ligands. The reaction of cis- or trans-isomers of this compound with substituted salicylaldehydes yields a variety of C1-symmetric Salen-type ligands. The cyclohexane (B81311) backbone imparts conformational rigidity to the ligand, which is often beneficial for achieving high levels of stereocontrol in catalytic applications.

The synthesis of unsymmetrical Salen ligands has been reported using mechanochemical methods like grinding and ball milling, affording good yields. nih.gov These methods offer a more sustainable and efficient alternative to traditional solvent-based syntheses. The electronic and steric properties of the resulting Salen ligands can be readily tuned by modifying the substituents on the salicylaldehyde precursors. nih.gov

Metal Complex Formation and Stereochemical Implications

The Salen ligands derived from this compound readily coordinate with a variety of transition metal ions, such as cobalt, copper, and manganese, to form stable metal complexes. nih.govmdpi.com The geometry and stereochemistry of these complexes are dictated by the coordination preferences of the metal ion and the structure of the ligand. ntu.edu.sg

These metal-Salen complexes have shown significant promise as catalysts in asymmetric reactions, including the hydrolytic kinetic resolution of epoxides. nih.gov For instance, chiral Co-Salen complexes have been successfully employed as catalysts for the synthesis of α-aryloxy alcohols through the asymmetric phenolic kinetic resolution of terminal epoxides, achieving high enantiomeric excess (ee). nih.gov

The stereochemical outcome of the catalyzed reaction is profoundly influenced by the chiral environment created by the ligand around the metal center. ntu.edu.sg The rigid cyclohexane framework of the this compound-derived ligand plays a critical role in controlling the approach of the substrate to the active site, thereby dictating the stereoselectivity of the transformation. mdpi.com

Polymer Science and Material Synthesis

The difunctional nature of this compound makes it a valuable monomer and cross-linking agent in the synthesis of various polymers, including polyurethanes, polyamides, and epoxy resins. Its cycloaliphatic structure contributes to the enhanced thermal and mechanical properties of the resulting materials.

Monomeric Units in Polyurethane and Polyamide Architectures

In the realm of polyurethane chemistry, this compound can be used as a chain extender or as a monomer in the synthesis of polyureas and polyurethanes. The reaction of its amine groups with isocyanates leads to the formation of urea (B33335) linkages, which are known to impart high thermal stability and mechanical strength to the polymer backbone.

Similarly, this compound is utilized as a monomer in the production of polyamides. google.comgoogle.com The condensation polymerization of this diamine with dicarboxylic acids or their derivatives results in the formation of polyamides with unique properties. nih.govncl.res.in The incorporation of the cycloaliphatic ring into the polymer chain can improve properties such as rigidity, thermal stability, and moisture resistance compared to their linear aliphatic counterparts. nih.gov

| Polymer Type | Monomer Role | Resulting Properties |

| Polyurethane/Polyurea | Chain Extender/Monomer | High thermal stability, mechanical strength |

| Polyamide | Diamine Monomer | Improved rigidity, thermal stability, moisture resistance |

Cross-linking Agents and Resin Modifiers (e.g., Epoxy Resins)

This compound and its derivatives are widely used as curing agents or cross-linkers for epoxy resins. google.comgoogleapis.com The primary amine groups react with the epoxide rings of the resin in a ring-opening addition reaction, leading to the formation of a highly cross-linked, three-dimensional network. This curing process transforms the liquid epoxy resin into a hard, durable, and chemically resistant thermoset material. threebond.co.jp

The cycloaliphatic structure of this compound contributes to the excellent mechanical properties, high glass transition temperature (Tg), and good chemical resistance of the cured epoxy system. google.comoecd.org These properties make them suitable for a wide range of applications, including coatings, adhesives, and composite materials. googleapis.com The reactivity of the amine groups and the curing kinetics can be influenced by the isomeric form (cis or trans) of the diamine.

| Resin System | Role of this compound | Key Benefits |

| Epoxy Resins | Curing Agent/Cross-linker | Excellent mechanical properties, high Tg, good chemical resistance |

Polyetherol Initiators

This compound can also function as an initiator in the synthesis of polyetherols. google.com The amine groups can initiate the ring-opening polymerization of alkylene oxides, such as ethylene (B1197577) oxide or propylene (B89431) oxide. The resulting polyetherols, which contain nitrogen atoms from the initiator, can then be used as macro-monomers in the synthesis of polyurethanes and other polymers. This allows for the introduction of specific functionalities and the tailoring of the final polymer properties. google.com

Medicinal Chemistry Scaffold Development

The inherent reactivity of the two primary amine functionalities in this compound makes it an attractive starting point for the construction of more elaborate molecular architectures. Medicinal chemists utilize this diamine as a foundational scaffold, systematically adding complexity to generate novel compounds with potential therapeutic applications.

Precursors for Advanced Chemical Entities

The this compound core serves as a crucial intermediate in the synthesis of a variety of complex chemical structures, including bicyclic and polycyclic systems. These more rigid and defined structures are often sought after in drug discovery to enhance binding affinity and selectivity for biological targets. The synthesis of such advanced entities frequently involves intramolecular cyclization reactions, where the two amine groups of the parent molecule are strategically reacted to form new ring systems.

While direct examples detailing the extensive use of this compound as a precursor for named, advanced chemical entities in publicly available research are not widespread, its utility can be inferred from the broader context of diamine chemistry in scaffold development. The general principle involves leveraging the nucleophilic nature of the amine groups to react with various electrophiles, setting the stage for subsequent chemical transformations. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of heterocyclic rings fused to the cyclohexane core.

The development of novel molecular scaffolds is a cornerstone of lead-oriented synthesis, a strategy that aims to efficiently generate libraries of diverse, three-dimensional compounds suitable for biological screening. The structural attributes of this compound make it an ideal candidate for this approach, allowing for the exploration of novel chemical space.

Design of Drug-like Structures through Amine Functionalization

The presence of two primary amine groups offers a straightforward handle for the systematic modification and elaboration of the this compound scaffold. This process, known as amine functionalization, is a powerful tool for creating libraries of related compounds, which can then be screened for biological activity to establish structure-activity relationships (SAR).

Parallel synthesis techniques are often employed to rapidly generate a multitude of derivatives from a common core structure. nih.govtarosdiscovery.comasynt.com In the case of this compound, each amine group can be independently or simultaneously reacted with a wide array of chemical reagents. This dual functionality allows for the introduction of diverse substituents, significantly expanding the chemical diversity of the resulting compound library.

Common functionalization reactions include:

Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.

Alkylation and Reductive Amination: Introduction of alkyl groups to one or both nitrogen atoms.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These reactions allow for the fine-tuning of the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical determinants of a compound's drug-like properties and its ability to interact with biological targets. nih.gov For example, the introduction of aromatic or heterocyclic moieties can facilitate key binding interactions with protein targets like kinases or G-protein coupled receptors (GPCRs). google.comresearchgate.net

Below is an interactive table showcasing a hypothetical library of compounds derived from the functionalization of this compound, illustrating the potential for generating chemical diversity.

| Compound ID | R1 Substituent (on -CH2NH2) | R2 Substituent (on -NH2) | Predicted LogP | Predicted Molecular Weight |

| AMCHA-001 | Acetyl | Benzoyl | 2.8 | 314.4 g/mol |

| AMCHA-002 | Methyl | 4-Chlorophenylsulfonyl | 3.5 | 374.9 g/mol |

| AMCHA-003 | Phenylurea | Isopropyl | 2.5 | 291.4 g/mol |

| AMCHA-004 | 2-Pyridinyl | 3-Methoxybenzoyl | 3.1 | 369.5 g/mol |

Note: The data in this table is illustrative and intended to demonstrate the concept of library generation from the this compound scaffold. The predicted properties are not based on experimental data.

The systematic exploration of these derivatives allows medicinal chemists to understand how different functional groups influence biological activity, ultimately guiding the design of more potent and selective drug candidates.

Catalytic Applications and Reaction Mechanisms Involving 3 Aminomethyl Cyclohexylamine

Organocatalysis and Asymmetric Catalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, and chiral primary amines are a cornerstone of this field, particularly in asymmetric synthesis. rsc.org These catalysts operate through various activation modes, most notably by forming transient nucleophilic enamines or electrophilic iminium ions with carbonyl substrates. youtube.comnih.gov

Chiral amines are widely applied in asymmetric synthesis, serving as crucial components in reactions that require the creation of specific stereoisomers, which is vital in the production of pharmaceuticals. yale.edusigmaaldrich.com Although specific examples detailing the use of 3-(aminomethyl)cyclohexylamine as a primary organocatalyst are not prominent, its inherent chirality and the presence of two primary amine groups make it a candidate for such applications. The dual amine functionality could allow it to act as a bifunctional catalyst, where one group binds the substrate while the other participates in the catalytic cycle or influences the stereochemical outcome through hydrogen bonding. mdpi.com

The development of organocatalytic domino or cascade reactions to build complex molecular frameworks, such as functionalized cyclohexanes with multiple stereocenters, often relies on chiral amine catalysts. nih.gov These reactions proceed through intermediates like enamines or iminium ions, a role for which this compound is structurally suited.

Table 1: Key Concepts in Amine-Based Organocatalysis

| Activation Mode | Intermediate Formed | Typical Substrate | Role of Amine Catalyst |

|---|---|---|---|

| Enamine Catalysis | Enamine | Aldehydes, Ketones | Increases nucleophilicity of the α-carbon. |

| Iminium Ion Catalysis | Iminium Ion | α,β-Unsaturated Carbonyls | Lowers the LUMO, activating the compound for nucleophilic attack. |

| Hydrogen Bonding | N/A | Various | Orients substrates and stabilizes transition states. |

Role as Catalyst Component or Ligand in Transition Metal Catalysis (e.g., Reductive Amination Catalysts)

In transition metal catalysis, amine-containing molecules frequently serve as ligands that coordinate to a metal center, modulating its electronic properties and steric environment. miami.edu This coordination is fundamental to the catalyst's activity, selectivity, and stability. The development of transition metal complexes with specifically designed ligands has led to significant advances in areas like C-N bond formation. nih.govrsc.org

Reductive amination, the process of forming an amine from a carbonyl compound and an amine source, is a critical industrial reaction often catalyzed by transition metals. nih.goveurekaselect.com The efficiency of these catalysts, which may be based on metals like rhodium, nickel, or cobalt, is highly dependent on the ligands used. mdpi.comresearchgate.net For example, in the reductive amination of cyclohexanone (B45756), bimetallic catalysts such as Ni-Rh supported on silica (B1680970) have shown high conversion and selectivity, demonstrating the cooperative effect between metals in the catalytic process. mdpi.com A ligand like this compound could be employed in such systems to stabilize the metal nanoparticles and enhance catalytic performance.

Table 2: Performance of Bimetallic Catalysts in Reductive Amination of Cyclohexanone

| Catalyst | Conversion (%) | Selectivity for Cyclohexylamine (B46788) (%) | Yield (%) |

|---|---|---|---|

| Rh/SiO₂ | 83.4 | 99.1 | - |

| 2 wt.% NiRh/SiO₂ | 99.8 | 96.6 | 96.4 |

| 5 wt.% NiRh/SiO₂ | 95.0 | - | - |

Data adapted from a study on bimetallic Rh-Ni catalysts, illustrating the impact of catalyst composition on reductive amination efficiency. mdpi.com

Mechanistic Investigations of Amine-Mediated Reactions

The mechanism of amine-mediated reactions, particularly reductive amination, is a subject of detailed investigation. The process generally begins with the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate. nih.govresearchgate.net This step is typically reversible. The subsequent and often rate-determining step is the reduction of the C=N double bond of the imine to the final amine product. researchgate.netharvard.edu This reduction can be achieved using various reducing agents, such as hydrogen gas with a metal catalyst or hydride reagents like sodium borohydride. nih.govharvard.edu

Kinetic studies are crucial for understanding these reaction pathways. For instance, investigations into amination via nucleophilic aromatic substitution (SNAr) have revealed complex mechanisms where the choice of base can lead to different reaction profiles, sometimes involving autocatalysis where a species generated during the reaction accelerates it. rsc.org Such insights are vital for optimizing reaction conditions and improving yields. rsc.org

In the context of reductive amination of cyclohexanone with ammonia (B1221849), the proposed mechanism involves the initial nucleophilic addition of ammonia to the carbonyl group, followed by dehydration to yield a cyclohexylimine. researchgate.net This imine is then hydrogenated to form cyclohexylamine. A competing reaction can occur where the newly formed cyclohexylamine reacts with another molecule of cyclohexanone, leading to secondary amine byproducts. researchgate.net The choice of catalyst and reaction conditions is therefore critical to ensure high selectivity towards the desired primary amine.

Computational and Theoretical Investigations of 3 Aminomethyl Cyclohexylamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. nih.govnih.govalrasheedcol.edu.iq These methods allow for the determination of various molecular properties that govern how 3-(Aminomethyl)cyclohexylamine will interact with other chemical species.

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). google.comresearchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. google.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. google.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a higher propensity to engage in chemical reactions. google.com

For this compound, DFT calculations would reveal the spatial distribution of the HOMO and LUMO. It is anticipated that the HOMO would be localized primarily on the nitrogen atoms of the two amine groups, reflecting their electron-donating nature due to the presence of lone pairs of electrons. Conversely, the LUMO would likely be distributed more across the carbon skeleton.

Beyond the frontier orbitals, quantum chemical calculations can generate molecular electrostatic potential (MEP) maps. These maps provide a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential (typically colored red) around the nitrogen atoms, confirming their role as sites for electrophilic attack. The hydrogen atoms of the amine groups and the cyclohexyl ring would exhibit positive potential (typically colored blue), indicating their susceptibility to nucleophilic attack.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, offer quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov These parameters are invaluable for comparing the reactivity of this compound with other molecules and for predicting its behavior in various chemical environments.

| Parameter | Description | Predicted Characteristics for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Relatively high, with localization on the nitrogen atoms. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Relatively low, distributed over the carbon framework. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. google.com | A moderate gap is expected, reflecting its nature as a stable but reactive amine. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution on the molecular surface. | Negative potential around the amine groups, positive potential around the hydrogen atoms. |

| Global Reactivity Descriptors (χ, η, ω) | Quantitative measures of electronegativity, hardness, and electrophilicity. nih.gov | Values would characterize its overall reactivity profile. |

Molecular Dynamics Simulations and Conformational Dynamics

The cyclohexane (B81311) ring is not planar and can adopt several conformations, with the "chair" form being the most stable. wikipedia.org The substituents on the ring can occupy either axial or equatorial positions, and the interconversion between these positions occurs through a process called ring flipping. researchgate.net The conformational dynamics of this compound are of significant interest as they can influence its physical properties and biological activity. Molecular dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscape of flexible molecules over time. nih.gov

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. nih.gov By simulating the molecule's behavior over a period of time, researchers can gain insights into its preferred conformations, the energy barriers between them, and the dynamics of conformational changes. For this compound, MD simulations would be crucial for understanding the interplay between the cyclohexane ring pucker and the orientation of the aminomethyl and amino substituents.

The compound can exist as cis and trans isomers, and for each isomer, the substituents can be in axial or equatorial positions. It is well-established that for monosubstituted cyclohexanes, the equatorial conformation is generally more stable due to the avoidance of steric hindrance known as 1,3-diaxial interactions. nih.govresearchgate.net In the case of this compound, the relative stability of different conformers will depend on the stereochemistry (cis or trans) and the interplay of steric effects between the two substituents.

For the trans isomer, the most stable conformation is expected to be the one where both the amino and aminomethyl groups are in equatorial positions, minimizing steric strain. For the cis isomer, one group must be axial while the other is equatorial. In this case, the conformer with the larger aminomethyl group in the equatorial position would likely be favored.

MD simulations can provide a detailed picture of these conformational preferences by calculating the potential energy of the molecule as a function of its geometry. From the simulation trajectory, one can construct a free energy surface, which maps the energy landscape of the molecule and reveals the most stable conformational states and the transition pathways between them. These simulations would also account for the flexibility of the aminomethyl side chain, which can adopt various rotameric states.

| Isomer | Expected Most Stable Conformation | Rationale | Information from MD Simulations |

|---|---|---|---|

| trans-3-(Aminomethyl)cyclohexylamine | Diequatorial | Minimizes 1,3-diaxial interactions for both substituents. researchgate.net | Population of conformers, free energy landscape, rates of ring flipping. |

| cis-3-(Aminomethyl)cyclohexylamine | Equatorial aminomethyl group, axial amino group | The larger aminomethyl group preferentially occupies the more stable equatorial position. nih.gov | Relative energies of the two possible chair conformers, dynamics of interconversion. |

Docking Studies in Ligand-Target Interactions (as a scaffold in medicinal chemistry)

The cyclohexylamine (B46788) moiety is a recognized scaffold in medicinal chemistry, appearing in a number of bioactive compounds. researchgate.net The presence of two amine groups in this compound, which can be readily functionalized, makes it an attractive starting point for the design of new therapeutic agents. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein), to form a stable complex. nih.govmdpi.com Docking studies are instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.

While specific docking studies on this compound itself may not be widely reported, its potential as a scaffold can be explored through hypothetical docking scenarios. Derivatives of this compound could be designed to target a wide range of enzymes and receptors. The cyclohexane ring provides a rigid core that can position functional groups in specific spatial orientations, while the amine groups offer points for chemical modification to introduce moieties that can interact with the target protein.

A typical molecular docking workflow for a derivative of this compound would involve the following steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding site. The 3D structure of the ligand (the this compound derivative) is generated and its energy is minimized.

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the receptor. The algorithm generates a series of possible binding poses and scores them based on a scoring function that estimates the binding affinity.

Analysis of Results: The top-scoring poses are analyzed to understand the key interactions between the ligand and the receptor. These interactions can include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. For derivatives of this compound, the amine groups could act as hydrogen bond donors or acceptors, or they could be protonated and form salt bridges with acidic residues in the protein's active site.

By analyzing the docking results, medicinal chemists can gain insights into the structure-activity relationship (SAR) and design new derivatives with improved potency and selectivity. For instance, if a particular region of the binding pocket is found to be hydrophobic, the this compound scaffold could be modified to include a lipophilic group at that position.

| Docking Study Aspect | Description | Application to this compound Derivatives |

|---|---|---|

| Binding Pose Prediction | Determining the optimal orientation of the ligand in the receptor's active site. | Provides a 3D model of the ligand-receptor complex, revealing how the derivative fits into the binding pocket. |

| Binding Affinity Estimation | Scoring functions estimate the free energy of binding (e.g., in kcal/mol). mdpi.com | Allows for the ranking of different derivatives and prioritization of compounds for synthesis and experimental testing. |

| Interaction Analysis | Identifying key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.). | Guides the rational design of new derivatives with enhanced interactions with the target protein. |

| Virtual Screening | Docking a large library of virtual compounds to identify potential hits. | A library of virtual derivatives of this compound could be screened against a specific target to identify promising lead compounds. |

Emerging Research Areas and Sustainable Chemistry Contributions

Carbon Capture and Environmental Applications (e.g., Direct Air Capture of CO2)

A significant area of emerging research for derivatives of 3-(Aminomethyl)cyclohexylamine is in direct air capture (DAC) of carbon dioxide (CO2). A notable example is isophorone (B1672270) diamine (IPDA), which is 3-(aminomethyl)-3,5,5-trimethylcyclohexylamine. Studies have demonstrated the high efficacy of diamines with an aminocyclohexyl group in capturing CO2 from the atmosphere.

Research has shown that a liquid amine-solid carbamic acid phase-separation system utilizing IPDA can achieve a CO2 removal efficiency of over 99% from a 400 ppm CO2 stream, which is comparable to the current atmospheric CO2 concentration. wikipedia.org This process involves the reaction of the amine with CO2 to form a solid carbamic acid, which can be easily separated from the liquid phase. wikipedia.org The captured CO2 can then be released by heating the solid carbamic acid to 60°C, which also regenerates the liquid IPDA for reuse. wikipedia.org

This method of carbon capture is reported to be at least twice as fast as other laboratory-based DAC systems. wikipedia.org The key findings from this research are summarized in the table below.

| Parameter | Value/Observation | Reference |

| Compound | Isophorone Diamine (IPDA) | wikipedia.org |

| CO2 Removal Efficiency | >99% (from 400 ppm CO2) | wikipedia.org |

| Capture Mechanism | Formation of solid carbamic acid | wikipedia.org |

| CO2 Desorption Temperature | 60°C | wikipedia.org |

| Regeneration | Liquid IPDA is regenerated and reusable | wikipedia.org |

| Capture Rate | 201 millimoles of CO2 per hour per mole of IPDA | wikipedia.org |

This research highlights the potential of this compound derivatives as effective agents for mitigating climate change through direct air capture of CO2.

Novel Functional Materials Development

This compound and its derivatives are crucial building blocks in the synthesis of high-performance polymers, including epoxy resins, polyamides, and polyurethanes. aporesearch.combusinessresearchinsights.com These materials exhibit a range of desirable properties, making them suitable for various demanding applications.

As a curing agent for epoxy resins, 3-(aminomethyl)-3,5,5-trimethylcyclohexylamine (isophorone diamine) imparts excellent mechanical strength, chemical resistance, and thermal stability to the cured product. oecd.orgthreebond.co.jp The amine groups react with the epoxy groups of the resin to form a cross-linked, three-dimensional network, resulting in a rigid and durable material. threebond.co.jpdinuofrp.compolymerinnovationblog.com This makes it a preferred choice for applications in coatings, adhesives, and composite materials. oecd.org

In the realm of polyamides, which are polymers containing repeating amide linkages, this compound serves as a monomer that contributes to high tensile strength, toughness, and resistance to abrasion. aerosusa.comgoogle.comessentialchemicalindustry.org Polyamides derived from this diamine can be processed into fibers for textiles and industrial applications, as well as solid forms for engineering plastics. essentialchemicalindustry.org The incorporation of the cycloaliphatic structure of this compound can lead to polyamides with enhanced thermal stability and optical transparency. expresspolymlett.com

Furthermore, isophorone diamine is a key intermediate in the production of isophorone diisocyanate (IPDI), which is then used to synthesize polyurethanes. wikipedia.orgintratec.us Polyurethanes based on IPDI are known for their excellent light stability and resistance to weathering, making them ideal for coatings and elastomers. wikipedia.org

The table below summarizes the properties of functional materials derived from this compound derivatives.

| Material | Monomer/Curing Agent | Key Properties | Applications | References |

| Epoxy Resin | 3-(Aminomethyl)-3,5,5-trimethylcyclohexylamine (IPDA) | High mechanical strength, chemical resistance, thermal stability, UV stability | Coatings, adhesives, composite materials | wikipedia.orgoecd.orgthreebond.co.jp |

| Polyamide | This compound | High tensile strength, toughness, abrasion resistance, thermal stability | Engineering plastics, fibers for textiles and industrial use | aerosusa.comgoogle.comessentialchemicalindustry.orggoogle.com |

| Polyurethane | Isophorone Diisocyanate (from IPDA) | Excellent light stability, weather resistance | Coatings, elastomers | wikipedia.orgbusinessresearchinsights.comintratec.us |

Green Chemistry Principles in Synthesis and Application

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis and application of this compound and its derivatives.

A significant advancement in this area is the development of a more sustainable production process for isophorone diamine. This process utilizes renewable acetone (B3395972) as a starting material, which is produced through the fermentation of biomass. dinuofrp.com This bio-based route significantly reduces the carbon footprint associated with the production of isophorone-based products. dinuofrp.com

Furthermore, broader research into the green synthesis of amines offers promising avenues for the production of this compound. These methods focus on improving atom economy and reducing waste. rsc.orgsemanticscholar.org Key green chemistry approaches applicable to amine synthesis include:

Catalytic Hydrogenation: The industrial production of cycloaliphatic diamines often involves the catalytic hydrogenation of aromatic diamines. aporesearch.com Advances in catalysis can lead to more efficient and selective reactions, minimizing byproducts.

Reductive Amination: This method involves the reaction of a ketone or aldehyde with ammonia (B1221849) and hydrogen over a catalyst. google.com Green variants of this process are being developed to reduce the environmental impact.

Biocatalysis: The use of enzymes, such as amine dehydrogenases, presents a highly selective and environmentally benign route to producing chiral amines under mild reaction conditions. frontiersin.org This approach is being explored for the synthesis of various amine compounds.

Electrochemical Synthesis: Electrocatalytic methods offer a sustainable alternative to traditional chemical synthesis. For instance, the electrochemical synthesis of 1,2-diamines from alkenes avoids the need for harsh oxidizing agents and minimizes waste. researchgate.net

The application of these green chemistry principles to the lifecycle of this compound, from its synthesis to its use in functional materials, contributes to a more sustainable chemical industry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Aminomethyl)cyclohexylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound can be achieved via reductive amination of cyclohexanone derivatives or through functional group transformations of pre-existing cyclohexylamine analogs. For example, trans-(4-Fmoc-aminomethyl)cyclohexylamine (a derivative) was synthesized using tert-butoxycarbonyl (Boc)-protected intermediates followed by resin-based coupling . Key factors include solvent choice (e.g., dichloromethane for inert conditions), temperature control (room temperature for stability), and catalytic agents (e.g., palladium for hydrogenation). Yield optimization requires monitoring by TLC or HPLC, with purity confirmed via NMR and mass spectrometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as arylcyclohexylamines may pose respiratory hazards .

- Spill Management : Neutralize spills with inert absorbents (e.g., sand) and avoid aqueous drainage to prevent environmental contamination .

- Documentation : Review Safety Data Sheets (SDS) for specific hazards, as data gaps may exist for novel analogs .

Q. How can researchers characterize the structural and chemical properties of this compound?

- Methodological Answer : Characterization involves:

- Spectroscopy : H/C NMR to confirm amine and cyclohexyl group positions; IR spectroscopy for NH/CH stretching bands .

- Chromatography : HPLC with UV detection (e.g., 254 nm) to assess purity; GC-MS for volatile byproduct identification .

- Titration : Potentiometric titration to determine amine basicity (pKa ~10–11, similar to CAPS buffer ).

Advanced Research Questions

Q. How can this compound be integrated into peptidomimetic drug design, and what challenges arise in stereochemical control?

- Methodological Answer : The compound serves as a rigid scaffold in peptidomimetics due to its cyclohexyl backbone, which mimics peptide α-helices. For example, it was used in West Nile virus protease inhibitors by coupling with lysine derivatives via solid-phase synthesis . Challenges include:

- Stereoselectivity : Trans/cis isomerism during amide bond formation requires chiral HPLC or enzymatic resolution .

- Functionalization : Protecting group strategies (e.g., Fmoc/Boc) must balance stability and deprotection efficiency .

Q. What analytical strategies resolve contradictory spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

- Methodological Answer : Discrepancies between solution-state (NMR) and solid-state (X-ray) data can arise from conformational flexibility or crystal packing effects. Resolve via:

- Computational Modeling : DFT calculations (e.g., Gaussian) to compare theoretical and experimental spectra .

- Dynamic NMR : Variable-temperature NMR to probe rotational barriers in the cyclohexyl ring .

- Crystallography : Co-crystallization with heavy atoms (e.g., bromine) to enhance X-ray resolution .

Q. How does this compound’s stability vary under different pH and solvent conditions, and how can degradation products be identified?

- Methodological Answer : Stability studies should include:

- pH Profiling : Incubate the compound in buffers (pH 3–11) and monitor decomposition via LC-MS. Arylcyclohexylamines are typically stable in neutral conditions but hydrolyze under strong acids/bases .

- Solvent Screening : Assess polar aprotic (e.g., DMF) vs. nonpolar (e.g., hexane) solvents for long-term storage.

- Degradation Analysis : Use high-resolution MS to identify oxidation byproducts (e.g., cyclohexene derivatives) or dimerization .

Methodological Considerations

- Experimental Design : Prioritize DOE (Design of Experiments) for reaction optimization, focusing on factors like temperature, catalyst loading, and stoichiometry .

- Data Validation : Cross-reference spectral data with published analogs (e.g., 4-(Aminomethyl)cyclohexylamine, CAS 13338-82-4 ) to confirm assignments.

- Ethical Reporting : Adhere to ICMJE guidelines for documenting chemical sources, purity, and safety protocols in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.